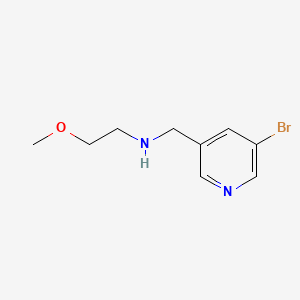

N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine

Descripción

N-((5-Bromopyridin-3-yl)methyl)-2-methoxyethanamine (CAS: 1246034-49-0) is a brominated pyridine derivative with a methoxyethylamine side chain. Its molecular formula is C₉H₁₃BrN₂O, and it has a molecular weight of 245.13 g/mol . The compound features a 5-bromopyridin-3-yl moiety linked to a 2-methoxyethylamine group via a methylene bridge.

Propiedades

IUPAC Name |

N-[(5-bromopyridin-3-yl)methyl]-2-methoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O/c1-13-3-2-11-5-8-4-9(10)7-12-6-8/h4,6-7,11H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQABEWNVZMCLPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90734423 | |

| Record name | N-[(5-Bromopyridin-3-yl)methyl]-2-methoxyethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246034-49-0 | |

| Record name | N-[(5-Bromopyridin-3-yl)methyl]-2-methoxyethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine typically involves the following steps:

Bromination of Pyridine: The starting material, pyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like azobisisobutyronitrile (AIBN) to yield 5-bromopyridine.

Formation of the Intermediate: The brominated pyridine is then reacted with formaldehyde and a secondary amine to form the intermediate N-((5-bromopyridin-3-yl)methyl)amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The methoxyethanamine group can be oxidized or reduced to form different functional groups.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Aplicaciones Científicas De Investigación

N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of new materials with unique properties, such as luminescent materials for optoelectronic devices.

Biological Research: It can be used in studies to understand the biological activity of brominated pyridine derivatives and their interactions with biological targets.

Mecanismo De Acción

The mechanism of action of N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine involves its interaction with specific molecular targets and pathways. The brominated pyridine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxyethanamine group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

N-[(6-Bromo-3-pyridyl)methyl]-2-methoxyethanamine (CAS: 1123837-99-9)

- Key Difference : Bromine at the 6-position of the pyridine ring instead of 3.

- Impact : Positional isomerism can alter electronic effects and steric hindrance, affecting reactivity in coupling reactions or binding interactions .

N-[(5-Bromopyridin-3-yl)methyl]-2,2-dimethylpropan-1-amine (CAS: 1333319-64-4)

- Key Difference : Replacement of the methoxyethyl group with a bulkier 2,2-dimethylpropyl chain.

N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine (CAS: 104290-48-4)

Functional Group Modifications

N-[(6-Bromo-3-pyridyl)methyl]-2-methoxy-N-methylethanamine (CAS: 1566395-44-5)

- Key Difference : N-methylation of the ethanamine group.

- Impact : Introduces branching, which may improve metabolic stability by steric shielding of the amine group .

N-(Cyclopropylmethyl)-2-methoxyethanamine (CAS: 209334-89-4)

Pharmacological and Metabolic Considerations

- Metabolism : Compounds with methoxyethylamine groups (e.g., PCMEA, a designer drug analog) undergo cytochrome P450-mediated O-dealkylation to form hydroxy metabolites, a pathway relevant to detoxification and bioactivation .

- Toxicity : The 2-methoxyethylamine moiety is associated with acute oral toxicity (Category 4) and respiratory irritation (Category 3) in structurally related compounds .

Data Table: Structural and Functional Comparison

Actividad Biológica

N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine is a compound of increasing interest in medicinal chemistry, particularly due to its unique structural features that include a brominated pyridine ring and a methoxyethanamine moiety. This article aims to explore its biological activity, mechanisms of action, and potential applications in various fields.

The biological activity of N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine is primarily attributed to its interaction with various molecular targets. The bromine atom on the pyridine ring can engage in substitution reactions , while the methoxyethanamine group may facilitate interactions with biological systems.

- Enzyme Interaction : The compound may inhibit or modulate the activity of specific enzymes and receptors, which is crucial for therapeutic applications.

- Bioavailability : The methoxyethanamine enhances the compound's solubility, allowing for better absorption and interaction within biological systems.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine. For instance, in vitro assays demonstrated significant inhibitory effects on cancer cell lines:

| Concentration (µM) | Percent Viable Cells (48h) | Percent Viable Cells (72h) |

|---|---|---|

| 5 | 58.48% | 43.89% |

| 10 | 45.22% | 23.88% |

| 20 | 21.24% | 15.05% |

The IC50 value was determined to be approximately , indicating potent anticancer activity against MCF-7 cell lines, while showing minimal toxicity towards NIH-3T3 cell lines (IC50 = ) .

Mechanistic Insights

The compound's mechanism as an anticancer agent involves:

- Inhibition of Angiogenesis : It has been shown to inhibit blood vessel formation in tumor tissues, which is a critical process for tumor growth and metastasis.

- Binding Affinity : Molecular docking studies suggest strong binding affinities with matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are involved in cancer progression .

Research Applications

N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine serves as a valuable building block in medicinal chemistry for synthesizing novel therapeutic agents. Its applications extend beyond oncology to include:

- Pharmaceutical Development : Potential use in designing drugs targeting various diseases due to its structural attributes.

- Material Science : Exploration in creating materials with unique properties for optoelectronic applications.

Case Studies

A notable case study involved the use of this compound in cancer research, where it was tested alongside standard anticancer drugs such as Tamoxifen. Results indicated that N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine exhibited superior growth inhibition at lower concentrations compared to Tamoxifen, suggesting its potential as a more effective therapeutic option .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.